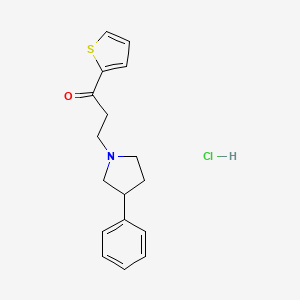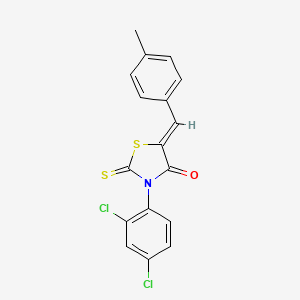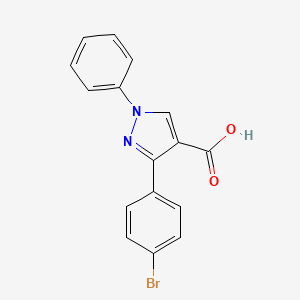
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. The compound is also known as SCH-23390 and is a selective dopamine D1 receptor antagonist. The purpose of
Mechanism of Action
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a selective dopamine D1 receptor antagonist. The compound binds to the dopamine D1 receptor and inhibits its activity. This leads to a decrease in dopamine signaling, which has been implicated in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has been shown to have a range of biochemical and physiological effects. The compound has been shown to decrease dopamine release in the prefrontal cortex and striatum, which has been implicated in the pathophysiology of schizophrenia and drug addiction. It has also been shown to decrease the activity of the mesolimbic dopamine system, which has been implicated in the pathophysiology of depression.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has several advantages for lab experiments. The compound is highly selective for the dopamine D1 receptor and has been extensively studied in animal models. However, the compound has limited solubility in water and requires the use of organic solvents for administration.
Future Directions
There are several future directions for the study of 1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride. One potential direction is the study of the compound's therapeutic potential in the treatment of neuropsychiatric disorders such as schizophrenia and drug addiction. Another potential direction is the study of the compound's mechanism of action and its interaction with other neurotransmitter systems. Additionally, the development of new analogs of the compound may lead to the discovery of more potent and selective dopamine D1 receptor antagonists.
Synthesis Methods
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is synthesized through a multi-step process. The first step involves the synthesis of 4-chlorophenol, which is then reacted with 2-bromo-1-chloroethane to produce 1-(4-chlorophenoxy)-2-chloroethane. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to produce 1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol. The final step involves the conversion of the free base to the hydrochloride salt.
Scientific Research Applications
1-(4-chlorophenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has been widely used in scientific research for its potential therapeutic properties. The compound has been shown to have anti-psychotic, anti-depressant, and anti-addictive properties. It has also been used in the study of Parkinson's disease, schizophrenia, and drug addiction.
properties
IUPAC Name |
1-(4-chlorophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.ClH/c19-16-5-7-18(8-6-16)22-13-17(21)12-20-10-9-14-3-1-2-4-15(14)11-20;/h1-8,17,21H,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEPNXUSHQRWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6047488 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)


![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B5157286.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5157292.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![ethyl 4-amino-2-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5157310.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5157354.png)
![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5157362.png)